内啡肽 1
描述
内啡肽-1 是一种内源性阿片类肽,其氨基酸序列为酪氨酸-脯氨酸-色氨酸-苯丙氨酸-NH₂。它是两种内啡肽之一,另一种是内啡肽-2。 内啡肽-1 是 μ-阿片受体的 高亲和力、高选择性激动剂,参与疼痛调节和其他生理过程 .
科学研究应用
作用机制
内啡肽-1 通过与 μ-阿片受体(一种 G 蛋白偶联受体)结合发挥作用。结合后,它激活受体,导致腺苷酸环化酶抑制和环状 AMP 水平下降。这导致钾通道开放和钙通道关闭,导致神经元超极化和神经递质释放抑制。 总体效果是减少疼痛信号和镇痛 .
生化分析
Biochemical Properties
Endomorphin-1 interacts with the μ-opioid receptor as a highly selective agonist . This interaction is key to its role in biochemical reactions. It’s been proposed that Endomorphin-1, along with Endomorphin-2, could be the actual endogenous ligand of the μ-receptor .
Cellular Effects
Endomorphin-1 has a significant impact on various types of cells and cellular processes. It has high affinity and specificity for opioid receptors for behavioral, physiological, and pharmacological assays . It is also a potent analgesic agent which brings effects on cardiovascular, respiratory, and gastrointestinal functions as well as in immune system responses .
Molecular Mechanism
Endomorphin-1 exerts its effects at the molecular level primarily through its interactions with the μ-opioid receptor . As a highly selective agonist of the μ-opioid receptor, it binds to the receptor and induces a series of biochemical reactions .
Temporal Effects in Laboratory Settings
The effects of Endomorphin-1 have been observed over time in laboratory settings. For instance, bilateral administration of Endomorphin-1 in the globus pallidus of rats induced orofacial dyskinesia, an effect that was sustained during the 60 minutes of observation .
Dosage Effects in Animal Models
In animal models, the effects of Endomorphin-1 vary with different dosages. For example, Endomorphin-1 has been shown to produce analgesia in animals and is equipotent with morphine in this regard .
Metabolic Pathways
It has been suggested that endomorphins could be synthesized by an enzymatic, non-ribosomal mechanism .
Transport and Distribution
Endomorphin-1 is distributed throughout the brain and upper brainstem . It’s been suggested that glycosylation often results in increased penetration through the blood-brain barrier and gastrointestinal membranes .
Subcellular Localization
The subcellular localization of Endomorphin-1 is primarily within the central and peripheral nervous systems . More specifically, Endomorphin-1 is concentrated in the brain and upper brainstem .
准备方法
合成路线和反应条件
内啡肽-1 可以使用酶促和化学方法的组合进行合成。一种有效的方法涉及在有机-水两相体系中使用溶剂稳定的蛋白酶。合成始于肽 Boc-Trp-Phe-NH₂ 的制备,然后用三氟乙酸去除 Boc 基团。 四肽 Boc-Tyr-Pro-Trp-Phe-NH₂ 然后通过高速逆流色谱合成和纯化 .
工业生产方法
化学反应分析
内啡肽-1 经历各种化学反应,包括:
氧化: 这种反应可能发生在色氨酸残基处,导致形成氧化衍生物。
还原: 还原反应不太常见,但如果存在二硫键,可能涉及二硫键的还原。
这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂。 这些反应形成的主要产物通常是内啡肽-1 的氧化或还原衍生物 .
相似化合物的比较
内啡肽-1 在阿片类肽中独一无二,因为它对 μ-阿片受体具有高亲和力和选择性。类似的化合物包括:
内啡肽-2: 另一种内源性阿片类肽,其序列为酪氨酸-脯氨酸-苯丙氨酸-苯丙氨酸-NH₂。
β-内啡肽: 一种更长的肽,也与 μ-阿片受体结合,但选择性较低,生理作用不同.
强啡肽: 主要与 κ-阿片受体结合,具有不同的镇痛特性.
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415505 | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
189388-22-5 | |
Record name | Endomorphin 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of endomorphin-1?
A1: Endomorphin-1 exhibits high selectivity for the μ-opioid receptor (MOR), specifically the μ1-opioid receptor subtype. [, , ] This selectivity makes it a valuable tool for studying μ-opioid receptor function.
Q2: How does endomorphin-1 interact with the μ-opioid receptor?
A2: Endomorphin-1 binds to the μ-opioid receptor, triggering a cascade of downstream signaling events. [] This binding leads to the activation of G proteins, particularly Gi/o proteins. [] The activated G proteins then modulate the activity of various intracellular effectors, including adenylate cyclase, voltage-gated calcium channels, and potassium channels. [, , ]
Q3: What are the primary downstream effects of endomorphin-1 binding to the μ-opioid receptor?
A3: Activation of the μ-opioid receptor by endomorphin-1 leads to several physiological effects, primarily antinociception (pain relief). [, , , , , , ] It can also influence motor behavior [], feeding behavior [], and modulate immune responses. [, ]
Q4: What is the molecular formula and weight of endomorphin-1?
A4: Endomorphin-1 has the molecular formula C27H35N5O5 and a molecular weight of 509.6 g/mol. [, ]
Q5: Is there any spectroscopic data available for endomorphin-1?
A5: Yes, spectroscopic techniques like CD, FT-IR, fluorescence, and 1H-NMR have been employed to study the conformational preferences of endomorphin-1 in various environments, including aqueous buffer and membrane-mimetic systems. []
Q6: How does modifying the structure of endomorphin-1 affect its activity?
A6: Even slight modifications to the endomorphin-1 structure can significantly alter its binding affinity and selectivity for opioid receptors. For example, both N- and C-terminal truncations drastically reduce its potency at the μ-opioid receptor and abolish its analgesic effects. [] Replacing specific amino acids with their β-isomers can either increase or decrease affinity for opioid receptors. [] Notably, introducing D-Pro at the second position creates a selective μ2-opioid receptor antagonist. []
Q7: Are there any structural differences between endomorphin-1 and endomorphin-2 that contribute to their different pharmacological profiles?
A7: Although structurally similar, subtle differences in their amino acid sequences contribute to their distinct activities. Endomorphin-1 preferentially activates μ1-opioid receptors, while endomorphin-2 shows a preference for a different μ-opioid receptor subtype and can also induce the release of dynorphin A (1-17), activating κ-opioid receptors. [, , ]
Q8: What is known about the stability of endomorphin-1?
A8: Endomorphin-1 is susceptible to enzymatic degradation, resulting in a relatively short half-life in vivo. [] This rapid degradation necessitates the development of strategies to improve its stability for therapeutic applications.
Q9: Have there been any attempts to improve the stability and delivery of endomorphin-1?
A9: Researchers have explored nanoparticle formulations to enhance endomorphin-1 delivery and prolong its action. Adsorbing the peptide onto butylcyanoacrylate nanoparticles and coating them with polysorbate 80 improved its transport across the blood-brain barrier and resulted in longer-lasting analgesic effects in mice. []
Q10: How is endomorphin-1 metabolized in the body?
A10: While specific metabolic pathways haven't been fully elucidated, studies suggest that both N- and C-terminal degradation contribute to the rapid inactivation of endomorphin-1 in vivo. []
Q11: Does endomorphin-1 cross the blood-brain barrier?
A11: Endomorphin-1 has limited ability to cross the blood-brain barrier, necessitating direct central nervous system administration or the development of delivery strategies to enhance its brain penetration. []
Q12: What preclinical models have been used to study endomorphin-1's effects?
A12: Researchers have employed various in vitro and in vivo models to investigate the pharmacological effects of endomorphin-1. In vitro studies often utilize cell lines expressing opioid receptors to assess binding affinities and downstream signaling pathways. [, ] In vivo studies frequently employ rodent models of pain, including the tail-flick test, hot-plate test, and models of inflammatory and neuropathic pain. [, , , , , , ]
Q13: Is there evidence of tolerance development to the analgesic effects of endomorphin-1?
A13: Yes, chronic administration of endomorphin-1 can lead to the development of tolerance, characterized by a diminished response to the drug over time. [, ] This tolerance is often associated with downregulation of μ-opioid receptors in the brain. []
Q14: Does cross-tolerance occur between endomorphin-1 and other opioid agonists?
A14: Studies show a complex pattern of cross-tolerance between endomorphin-1 and other opioid agonists. While mice made tolerant to endomorphin-2 exhibit partial cross-tolerance to endomorphin-1, the reverse is not true. [] This asymmetry suggests the involvement of distinct μ-opioid receptor subtypes or signaling pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。